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Cat. No.: B12403607 Get Quote

Introduction
Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye that has emerged as a

powerful tool in fluorescence microscopy, particularly for the visualization of biomolecules in

cells and living organisms.[1][2] Its azide functional group allows for its versatile and specific

attachment to a wide range of molecules through "click chemistry," a set of bioorthogonal

reactions. This application note provides detailed protocols and data for researchers, scientists,

and drug development professionals on the use of Cy5.5 azide for labeling and imaging various

biomolecules, including glycans, proteins, and nucleic acids.

The primary advantage of Cy5.5 lies in its spectral properties, with excitation and emission

maxima in the near-infrared spectrum (approximately 675-684 nm and 694-710 nm,

respectively).[3][4] This region of the spectrum minimizes autofluorescence from biological

samples, leading to a higher signal-to-noise ratio and enabling deep-tissue imaging.[2] Cy5.5

azide is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-

promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in experimental design for

both fixed and live-cell imaging.

Key Applications
Metabolic Glycan Labeling: Visualize and track glycans in their native cellular environment by

metabolically incorporating an azido-sugar into cellular glycans, followed by reaction with an

alkyne-modified Cy5.5.
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Protein and Peptide Labeling: Label specific proteins or peptides containing an alkyne or a

strained cyclooctyne group for localization and tracking studies.

Nucleic Acid Labeling: Incorporate alkyne-modified nucleotides into DNA or RNA for

subsequent labeling with Cy5.5 azide, enabling the study of DNA replication and

transcription.

In Vivo Imaging: The near-infrared properties of Cy5.5 make it an ideal probe for non-

invasive imaging in living animals to study disease models, drug delivery, and biodistribution.

Physicochemical and Spectroscopic Properties of
Cyanine 5.5 Azide

Property Value Reference(s)

Excitation Maximum (λex) 675 - 684 nm

Emission Maximum (λem) 694 - 710 nm

Molar Extinction Coefficient ~190,000 - 250,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield ~0.2

Molecular Weight ~985.13 g/mol

Solubility Water, DMSO, DMF

Experimental Protocols
Protocol 1: Metabolic Labeling and Imaging of Cellular
Glycans using SPAAC
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and

subsequent labeling with a cyclooctyne-modified Cy5.5 (e.g., DBCO-Cy5.5) for fluorescence

microscopy. This copper-free click chemistry approach is suitable for live-cell imaging.

Materials:

Mammalian cells of interest (e.g., HeLa, A549, MCF-7)
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Complete cell culture medium

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

DBCO-Cy5.5

4% Paraformaldehyde (for fixed-cell imaging, optional)

0.1% Triton X-100 in PBS (for permeabilization, optional)

DAPI or Hoechst stain (for nuclear counterstaining, optional)

Procedure:

Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that allows for

logarithmic growth during the labeling period.

Metabolic Labeling:

Prepare a 10 mM stock solution of Ac4ManNAz in DMSO.

The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to a

final concentration of 10-50 µM. The optimal concentration should be determined

empirically for each cell line.

Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove

unincorporated Ac4ManNAz.

Live-Cell Imaging:

Prepare a staining solution of DBCO-Cy5.5 in complete medium at a final concentration of

5-20 µM.
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Incubate the cells with the DBCO-Cy5.5 staining solution for 30-60 minutes at 37°C,

protected from light.

Gently wash the cells twice with PBS.

Image the cells immediately using a fluorescence microscope with appropriate filter sets

for Cy5.5 (and DAPI/Hoechst if used).

Fixed-Cell Imaging (Optional):

After the washing step (Step 3), fix the cells with 4% paraformaldehyde in PBS for 15

minutes at room temperature.

Wash the cells twice with PBS.

For intracellular glycan imaging, permeabilize the cells with 0.1% Triton X-100 in PBS for

10-15 minutes.

Wash the cells twice with PBS.

Incubate the cells with the DBCO-Cy5.5 staining solution (5-20 µM in PBS) for 1 hour at

room temperature, protected from light.

Wash the cells three times with PBS.

(Optional) Counterstain with DAPI or Hoechst.

Mount the coverslips and image the cells.

Optimization of Ac4ManNAz Metabolic Labeling:
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Cell Line
Ac4ManNAz
Concentration
(µM)

Incubation
Time

Outcome Reference(s)

A549 10 3 days

Sufficient

labeling with

minimal

physiological

effects.

A549 50 3 days

Reduced cell

proliferation,

migration, and

invasion.

MCF-7 10 - 150 48 hours

Dose-dependent

increase in

fluorescence

signal.

HCT116 10 - 150 48 hours

Dose-dependent

increase in

fluorescence

signal.

Protocol 2: Labeling of Alkyne-Modified
Oligonucleotides/DNA using CuAAC
This protocol describes the labeling of alkyne-modified DNA or oligonucleotides with Cy5.5

azide using a copper-catalyzed click reaction.

Materials:

Alkyne-modified oligonucleotide or DNA

Cy5.5 azide

2M Triethylammonium acetate (TEAA) buffer, pH 7.0
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DMSO

5 mM Ascorbic Acid Solution (freshly prepared)

10 mM Copper(II)-TBTA Solution in 55% DMSO

Nuclease-free water

Procedure:

Dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water in a

microcentrifuge tube.

Add 2M TEAA buffer (pH 7.0) and DMSO. Vortex to mix.

Add the Cy5.5 azide stock solution (typically 10 mM in DMSO). Use a 4-50 fold molar excess

of the azide. Vortex to mix.

Add the required volume of 5 mM ascorbic acid solution (40 equivalents). Vortex briefly.

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

Add the required amount of 10 mM Copper(II)-TBTA solution (25 equivalents). Flush the tube

with inert gas and cap it.

Vortex the mixture thoroughly.

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

Purify the labeled oligonucleotide/DNA using standard methods such as ethanol precipitation

or a purification column.
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Cell Culture & Labeling Staining Imaging

1. Seed Cells 2. Add Ac4ManNAz
(1-3 days) 3. Wash Cells (PBS) 4. Add DBCO-Cy5.5

(30-60 min) 5. Wash Cells (PBS) 6. Fluorescence
Microscopy

Click to download full resolution via product page

Caption: Workflow for metabolic glycan labeling and imaging.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
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Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
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Issue Possible Cause Suggested Solution

No or weak fluorescence

signal

Inefficient metabolic

incorporation of azido-sugar.

Optimize azido-sugar

concentration and incubation

time. Ensure cell viability. Use

a fresh stock of azido-sugar.

Inefficient click chemistry

reaction.

Prepare fresh click chemistry

reagents. Optimize reaction

time and temperature. For

CuAAC, ensure the use of a

copper ligand like TBTA.

High background fluorescence
Incomplete removal of

unincorporated probe.

Increase the number and

duration of washing steps.

Non-specific binding of the

fluorescent probe.

Reduce the concentration of

the fluorescent probe. Include

a blocking step (e.g., with

BSA) for fixed-cell imaging.

Cell toxicity
High concentration of azido-

sugar or fluorescent probe.

Perform a dose-response

curve to determine the optimal,

non-toxic concentration.

Copper toxicity in CuAAC for

live-cell imaging.

Use a copper-chelating ligand.

For live-cell imaging, SPAAC is

the preferred method.

Conclusion
Cyanine 5.5 azide is a versatile and powerful tool for fluorescence microscopy, enabling the

specific and sensitive detection of a wide range of biomolecules. Its near-infrared fluorescence

properties make it particularly advantageous for applications requiring low background and

deep-tissue imaging. By leveraging bioorthogonal click chemistry, researchers can effectively

label and visualize cellular components and processes, providing valuable insights in basic

research and drug development. The protocols provided in this application note serve as a

starting point for developing robust and reliable imaging experiments with Cy5.5 azide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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